2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine
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Overview
Description
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and pyrrolopyridine precursors. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final coupling step to form the methanone linkage often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the methanone linkage can produce an alcohol.
Scientific Research Applications
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrrolopyridine groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Features a benzoic acid moiety with an iodine substituent.
4,4’-Dichlorobenzophenone: Contains a benzophenone core with chlorine substituents.
Uniqueness
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is unique due to its combination of a methoxy-substituted pyridine ring and a pyrrolopyridine moiety. This structural arrangement provides distinct chemical and biological properties not found in simpler compounds like 4-iodobenzoic acid or 4,4’-dichlorobenzophenone.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-4-10(7-16-13)14(18)17-8-11-3-2-6-15-12(11)9-17/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQFVCFDINFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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